molecular formula C14H14ClN3OS B2700418 5-chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 898646-81-6

5-chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B2700418
CAS No.: 898646-81-6
M. Wt: 307.8
InChI Key: DLZINUFHWCLXKA-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a chlorine atom at the 5-position of the pyrimidine ring, a methylsulfanyl (SCH₃) group at the 2-position, and a carboxamide moiety linked to a 2-ethylphenyl substituent.

Properties

IUPAC Name

5-chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-3-9-6-4-5-7-11(9)17-13(19)12-10(15)8-16-14(18-12)20-2/h4-8H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZINUFHWCLXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, characterized by its unique molecular structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C17H15ClN6O3S2
  • Molecular Weight : 450.9 g/mol
  • IUPAC Name : this compound

The structural features of this compound include a chloro group, an ethylphenyl moiety, and a methylsulfanyl group, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Binding : It can bind to particular receptors on cell surfaces, triggering signaling cascades that result in various biological effects.
  • DNA Interaction : There is potential for interaction with DNA, affecting gene expression and cellular processes.

These mechanisms suggest applications in therapeutic contexts, particularly in treating diseases where enzyme modulation or receptor interaction is beneficial.

Pharmacological Applications

Research indicates that this compound may possess several pharmacological properties:

  • Antimicrobial Activity : Studies have shown promising results against bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation through various pathways.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a mechanism by which it may be effective against certain types of cancer.
  • Enzyme Interaction Studies : Investigations into the binding affinity of the compound revealed that it interacts with specific enzymes involved in metabolic processes, indicating potential therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Properties
5-chloro-N-(4-hydroxy-2-methylphenyl)pyrimidine-4-carboxamideHydroxy group instead of sulfamoylPotential anti-inflammatory properties
Thiencarbazone-methylContains a thiophene ringUsed as an agricultural herbicide
ForamsulfuronPyrimidinyl moiety with different substituentsSelective herbicide targeting specific weeds

The distinct substitution pattern of this compound enhances its potential for diverse biological interactions compared to these similar compounds.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with 5-chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide, differing primarily in substituents on the pyrimidine ring or the aryl/amide groups.

Substituent Variations on the Pyrimidine Ring and Amide Group

a. 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide (CAS: 873082-64-5)

  • Key Differences :
    • The 2-position substituent is a 4-fluorobenzylsulfanyl group (SCH₂C₆H₄F) instead of methylsulfanyl.
    • The amide is linked to a 2-(4-sulfamoylphenyl)ethyl group.
  • Implications: The fluorinated benzyl group enhances lipophilicity and may improve membrane permeability.

b. 5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide (CAS: 838813-98-2)

  • Key Differences :
    • The 2-position substituent is ethylsulfanyl (SC₂H₅) instead of methylsulfanyl.
    • The amide is attached to a 4-sulfamoylphenyl group further substituted with a 2,6-dimethylpyrimidinyl moiety.
  • The dimethylpyrimidinyl-sulfamoyl group introduces additional aromaticity and steric hindrance, which could influence solubility and target selectivity .

c. 5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide (CAS: 835895-77-7)

  • Key Differences :
    • The 2-position substituent is ethylsulfanyl (SC₂H₅).
    • The amide is linked to a 2-methoxyphenyl group instead of 2-ethylphenyl.
  • Implications :
    • The methoxy (OCH₃) group on the phenyl ring is electron-donating, increasing polarity compared to the ethyl group. This may enhance aqueous solubility but reduce lipid bilayer penetration .
Structural Comparison Table
Compound Name (CAS) Pyrimidine Substituents Amide-Linked Substituent Notable Features
Target Compound 5-Cl, 2-SCH₃ N-(2-ethylphenyl) Moderate lipophilicity, balanced steric profile
873082-64-5 5-Cl, 2-SCH₂C₆H₄F N-[2-(4-SO₂NH₂C₆H₄)ethyl] Enhanced H-bonding (SO₂NH₂), fluorinated hydrophobicity
838813-98-2 5-Cl, 2-SC₂H₅ N-(4-SO₂NH₂C₆H₄-pyrimidinyl) Steric hindrance (dimethylpyrimidine), multi-ring system
835895-77-7 5-Cl, 2-SC₂H₅ N-(2-OCH₃C₆H₄) Increased polarity (OCH₃), reduced logP
Hypothetical Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Groups (e.g., Cl, SO₂NH₂) : Improve stability and binding to electron-rich targets (e.g., enzyme active sites) .
  • Sulfanyl Group Variations : Methylsulfanyl (SCH₃) offers compactness, while ethylsulfanyl (SC₂H₅) or benzylsulfanyl (SCH₂C₆H₄F) increase hydrophobicity and steric effects .
  • Aromatic Substituents : Ethylphenyl provides moderate lipophilicity, whereas methoxyphenyl or sulfamoylphenyl groups modulate solubility and target engagement .

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